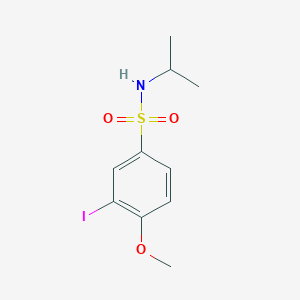![molecular formula C16H14N2O4S2 B305210 N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B305210.png)
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. FTY720 was initially developed as an immunosuppressant drug, but further research has revealed its potential in treating multiple sclerosis, cancer, and other diseases.
Mechanism of Action
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors. S1P is a bioactive lipid that plays a role in various physiological processes, including immune cell trafficking, vascular development, and cell survival. N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide binds to S1P receptors on lymphocytes, preventing their egress from lymphoid tissues and reducing their numbers in peripheral blood. This leads to a reduction in immune cell infiltration into target organs, which can be beneficial in autoimmune diseases such as multiple sclerosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, promote cell survival, and inhibit angiogenesis. N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and effects. However, N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide. One area of interest is the development of N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide analogs with improved properties, such as increased solubility and reduced toxicity. Another area of interest is the use of N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide and its effects on different cell types and physiological processes.
Synthesis Methods
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide is synthesized through a multistep process that involves the condensation of 2-amino-2-(2-thienyl)acetic acid with 2-furylcarboxaldehyde to form the intermediate 2-(2-furylmethylamino)-2-(2-thienyl)acetic acid. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide.
Scientific Research Applications
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have immunosuppressive, anti-inflammatory, and anti-cancer properties. N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide has been studied in preclinical and clinical trials for the treatment of multiple sclerosis, cancer, and other diseases.
properties
Product Name |
N-(2-furylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide |
|---|---|
Molecular Formula |
C16H14N2O4S2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(thiophen-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H14N2O4S2/c19-16(17-11-12-5-3-9-22-12)13-6-1-2-7-14(13)18-24(20,21)15-8-4-10-23-15/h1-10,18H,11H2,(H,17,19) |
InChI Key |
HUWDQSXWUMEBMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305127.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305130.png)
amino]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B305131.png)
amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B305132.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B305137.png)
![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)

![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B305145.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)